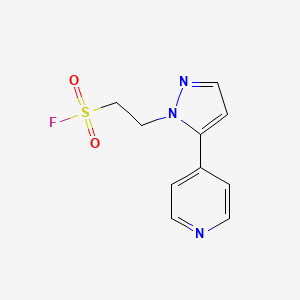

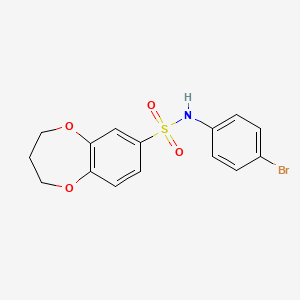

2-乙基-4-甲基-3,4-二氢-2H-苯并色满-6-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride” is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . These compounds have been used in various fields due to their numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives has been achieved through several routes . For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis

The molecular structure of 2H/4H-chromene derivatives is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromene derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, 2-((4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide was used to be cyclized in the presence of various alkyl and benzyl halides .科学研究应用

催化合成应用

一种新型高效催化剂促进了 2-氨基-5,10-二氢-5,10-二氧代-4-苯基-4H-苯并[g]色满-3-羧酸乙酯的合成,证明了类似色满化合物在短时间内以优异的收率生产广泛产品的效用,突出了这些过程的环保性 (Safaei‐Ghomi、Enayat-Mehri 和 Eshteghal,2017)。

抗菌剂合成

旨在创造新的含磺酰基杂环化合物的研究,适用于作为抗菌剂,涉及产生色满衍生物和其他化合物的反应。这些化合物显示出有希望的体外抗菌和抗真菌活性 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014)。

聚合催化剂

关于各种催化剂在聚乙烯生产中的有效性的研究突出了磺酰氯活化剂在提高生产率方面的潜力,因此表明磺酰氯化合物在聚合物科学中的相关性 (Shaver、Allan 和 Gibson,2007)。

氧杂蒽衍生物合成

乙铵 N-磺酸氯用作催化剂,在无溶剂条件下合成各种氧杂蒽衍生物,强调了磺酸官能化离子液体在促进环保合成方法中的作用 (Abdi Piralghar、Hashemi 和 Ezabadi,2020)。

环保合成方案

一种面向多样性的方案描述了药用特权 2-氨基-3-苯基(或甲基)磺酰基-4H-色满的多组分合成,展示了合成复杂分子的环保方法 (Pandit、Kupwade、Chavan、Desai、Wadgaonkar 和 Kodam,2016)。

作用机制

The mechanism of action of 2H/4H-chromene derivatives is diverse and depends on their specific biological activity. For instance, they have been found to exhibit noteworthy potency in various biological activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

未来方向

The future directions in the research of 2H/4H-chromene derivatives are promising, given their versatile biological profiles and simple structure . The scientific community is expected to continue designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

属性

IUPAC Name |

2-ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c1-3-9-6-8(2)11-7-10(17(13,14)15)4-5-12(11)16-9/h4-5,7-9H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLGXHBMKQRKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]acetamide](/img/structure/B2601215.png)

![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2601216.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)

![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)

![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2601222.png)

![Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2601226.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)

![5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601235.png)